Dehydroalanine

Übersicht

Beschreibung

Vorbereitungsmethoden

2,3-Didehydroalanin kann durch verschiedene Methoden synthetisiert werden:

Dehydration von Serin oder Cystein: Diese Methode beinhaltet den enzymvermittelten Wasserverlust aus Serin oder Schwefelwasserstoff aus Cystein.

Basenkatalyse: Einfache Basenkatalyse kann Serin oder Cystein in 2,3-Didehydroalanin umwandeln, ohne dass ein Enzym erforderlich ist.

Bis-Alkylierung-Eliminierung von Cystein: Diese Methode beinhaltet die Bis-Alkylierung, gefolgt von der Eliminierung, um Cystein in 2,3-Didehydroalanin umzuwandeln.

Analyse Chemischer Reaktionen

Generation of Dehydroalanine

-

From Serine and Cysteine: Dha can be produced from serine and cysteine through the elimination of water or hydrogen sulfide, respectively .

-

Oxidized S-alkyl Cysteine Residues: Oxidized S-alkyl cysteine residues can generate this compound upon activation through the loss of alkyl sulfenic acid .

-

Disulfide Bond Cleavage: Asymmetric cleavage of disulfide bonds can also generate a Dha residue .

-

Gas-Phase Generation: Dha residues can be generated in the gas phase via collision-induced dissociation (CID) of various species .

-

Radical Cations: Generation of radical cations via ion/ion reactions can lead to Dha formation through the loss of radical side-chains from some amino acids .

Chemical Modification

-

Thiol and Amine Conjugation: Dha residues readily undergo reactions with thiol and amine functionalities . Conjugation of thiol groups to Dha has been used to mimic post-translational modifications like phosphorylation, glycosylation, and lipidation .

-

Lysinoalanine Cross-links: Dha can alkylate other amino acid residues, such as lysine, forming lysinoalanine cross-links .

This compound Effect

The "this compound effect" refers to the enhanced cleavage of the N—Cα bond of the this compound residue, yielding c- and *z-*type ions . This is particularly noticeable under low collision energy CID conditions . The presence of Dha opens a channel that leads to cleavage of the N—Cα bond of the this compound residue to yield c- and *z-*type ions .

Chemoselectivity

Photocatalytic modification has been shown to be chemoselective for Dha residues in peptides . For example, in the peptide thiostrepton, modification occurs selectively at Dha-16, the most electron deficient dehydrated residue .

Wissenschaftliche Forschungsanwendungen

Biochemical Research and Protein Modification

Dehydroalanine is increasingly utilized in the functionalization of proteins and peptides. Its electrophilic nature allows for site-selective modifications, which can be crucial for studying protein interactions and functions.

Key Applications:

- Synthesis of Modified Proteins : this compound can be incorporated into proteins to create modified side chains through various bond-forming reactions (e.g., C-S, C-N, C-Se) . This flexibility enhances the study of protein behavior in biological systems.

- Photocatalytic Functionalization : Recent studies have introduced a photocatalytic hydroarylation process targeting this compound. This method allows for late-stage functionalization of peptides while preserving sensitive chemical structures, broadening the scope of potential applications in drug design .

Mass Spectrometry and Peptide Analysis

This compound plays a significant role in mass spectrometry, particularly in peptide fragmentation studies. Its presence can enhance cleavage patterns, providing valuable information about peptide sequences.

Research Findings:

- Enhanced Cleavage : Peptides containing this compound exhibit increased cleavage of the N-Cα bond during collision-induced dissociation (CID), resulting in unique fragment ions (c- and z-ions) that can be used for identification and localization of residues within peptides . This property is particularly useful for mapping disulfide bonds and studying protein structure.

Synthesis of Selenocysteine-Containing Peptides

This compound serves as a building block for synthesizing selenocysteine-containing peptides. Selenocysteine is an essential amino acid with unique redox properties, crucial for various biological functions.

Synthesis Methodology:

- A novel method has been developed that utilizes this compound to incorporate selenocysteine into peptides efficiently, overcoming previous challenges associated with its synthesis . This advancement opens new avenues for exploring the biochemical roles of selenoproteins.

Applications in Aging and Disease Research

Research has identified this compound as a significant factor in protein modifications associated with aging and cataract formation. It contributes to protein-protein cross-links that may impact lens transparency and function.

Implications:

- Understanding the role of this compound in aging processes could lead to insights into cataractogenesis and potential therapeutic strategies to mitigate age-related changes in lens proteins .

Summary Table of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Biochemical Research | Functionalization of proteins using this compound | Enables site-selective modifications; enhances understanding of protein functions |

| Mass Spectrometry | Enhanced peptide fragmentation studies | Facilitates identification and localization of residues via c- and z-ions |

| Synthesis of Selenocysteine Peptides | Utilization as a building block for selenocysteine-containing peptides | New methods developed for efficient synthesis |

| Aging and Disease Research | Role in protein modifications related to aging and cataract formation | Contributes to cross-linking in lens proteins; potential implications for therapies |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

2,3-Didehydroalanin ähnelt anderen Dehydroaminosäuren wie:

2,3-Didehydrobutyrine: Gebildet durch die Dehydration von Threonin.

3,5-Dihydro-5-methyldiene-4H-imidazol-4-on: Ein weiteres ungesättigtes Alaninderivat.

Was 2,3-Didehydroalanin auszeichnet, ist sein weit verbreitetes Vorkommen in mikrobiellen Peptiden und seine bedeutende Rolle im Protein Engineering und in der antimikrobiellen Forschung .

Biologische Aktivität

Dehydroalanine (Dha) is a non-proteinogenic amino acid characterized by its unsaturated side chain. It has garnered attention in various fields of biological and chemical research due to its unique properties and versatile applications. This article explores the biological activities of this compound, highlighting its roles in antimicrobial activity, peptide synthesis, and its implications in mass spectrometry.

Overview of this compound

This compound is formed through the oxidative elimination of cysteine or selenocysteine residues in proteins. Its structure allows it to participate in various biochemical reactions, making it a valuable building block in peptide synthesis and a target for post-translational modifications.

1. Antimicrobial Properties

Recent studies have demonstrated that this compound-containing peptides exhibit significant antimicrobial activity. One notable example is the discovery of the antimicrobial peptide albopeptide, which contains contiguous Dha and dehydrobutyrine residues. This peptide shows narrow-spectrum activity against vancomycin-resistant Enterococcus faecium through a noncanonical NRPS pathway involving dehydration processes .

2. Peptide Synthesis and Functionalization

This compound serves as an essential precursor for synthesizing various unnatural amino acids and peptides. A recent study introduced a photocatalytic hydroarylation process targeting Dha, allowing for the functionalization of peptides under mild conditions. This method enables the incorporation of diverse aryl groups into peptide sequences, enhancing their potential therapeutic applications .

3. Mass Spectrometry Applications

The presence of this compound in peptides significantly influences their fragmentation patterns during mass spectrometry analysis. Peptides containing Dha exhibit enhanced cleavage at the N—Cα bond, generating c- and z-type ions that are critical for structural identification . This phenomenon, referred to as "the this compound effect," provides a unique method for localizing Dha residues within peptide chains.

Case Study 1: Antimicrobial Peptides

A study focused on the synthesis of peptides containing this compound revealed that certain sequences could effectively suppress the growth of fungi such as Aspergillus niger and Penicillium chrysogenum. The potent peptides synthesized showed promising results in inhibiting fungal activity, underscoring the potential of Dha in developing antifungal agents .

Case Study 2: Photocatalytic Functionalization

In another study, researchers utilized this compound in a photocatalytic process to create functionalized peptides. The ability to modify Dha-containing peptides using arylthianthrenium salts not only enhances their diversity but also facilitates large-scale synthesis, which is crucial for drug discovery .

Research Findings

- Synthesis Methods : this compound can be synthesized from cysteine derivatives through oxidative elimination processes, making it accessible for various applications .

- Biological Implications : The incorporation of Dha into peptide structures can lead to enhanced biological activities, including improved antimicrobial properties and selective binding interactions with biological targets .

- Environmental Considerations : The use of this compound in peptide synthesis aligns with environmentally friendly practices, promoting sustainable chemistry approaches in drug development and materials science .

Eigenschaften

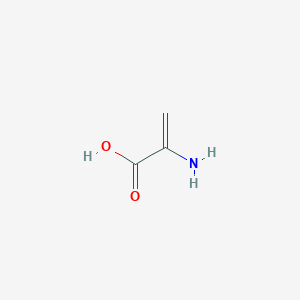

IUPAC Name |

2-aminoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBOJOOOTLPNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173131 | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-56-7, 28453-71-6 | |

| Record name | Dehydroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Didehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.